molecular formula C9H19N B14635211 N,N-Diethylpent-1-en-1-amine CAS No. 56672-26-5

N,N-Diethylpent-1-en-1-amine

Cat. No.: B14635211
CAS No.: 56672-26-5
M. Wt: 141.25 g/mol
InChI Key: ALBRXPHYSYYIGX-UHFFFAOYSA-N
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Description

Conceptual Framework of Enamines in Modern Organic Chemistry

Enamines are α,β-unsaturated amines that play a crucial role as versatile intermediates in modern organic synthesis. numberanalytics.com They are typically formed through the reaction of a secondary amine with an aldehyde or a ketone that can be enolized. masterorganicchemistry.com This reaction is generally acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. numberanalytics.com

The key to the reactivity of enamines lies in their electronic structure. The nitrogen atom's lone pair of electrons is in conjugation with the carbon-carbon double bond, creating a nucleophilic β-carbon atom. This is represented by a significant resonance form where there is a negative charge on the alpha-carbon, making enamines effective nucleophiles. masterorganicchemistry.com This nucleophilicity allows them to participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions. masterorganicchemistry.comwikipedia.org

Compared to their enolate counterparts, enamines are often more reactive nucleophiles due to the higher electron density on the α-carbon atom. fiveable.me This enhanced nucleophilicity, coupled with the milder reaction conditions often required for their use, makes them valuable tools for the synthesis of complex organic molecules. numberanalytics.com

Significance and Context of N,N-Diethylpent-1-en-1-amine

While specific research detailing the unique applications of this compound is not extensively documented in the provided search results, its structure as a diethylamino enamine of a five-carbon chain suggests its utility as a building block in organic synthesis. The diethylamino group influences its steric and electronic properties, which in turn dictate its reactivity in various chemical transformations. The pentenyl chain provides a hydrocarbon backbone that can be further functionalized.

Based on the general reactivity of enamines, this compound can be expected to serve as a nucleophile in reactions to form new carbon-carbon bonds. For instance, it could potentially be used in alkylation reactions to introduce an alkyl group at the α-position to the original carbonyl group from which it was derived.

Historical Perspectives on Enamine Development and Applications

The concept of enamines dates back to the early 20th century. However, their widespread application in organic synthesis began in the 1950s and 1960s, largely due to the pioneering work of Gilbert Stork. numberanalytics.comnumberanalytics.comnumberanalytics.com The Stork enamine reaction, which involves the alkylation or acylation of ketones and aldehydes via their enamine derivatives, became a cornerstone of synthetic organic chemistry. numberanalytics.com This method provided a milder alternative to traditional enolate chemistry for the formation of α-substituted carbonyl compounds. fiveable.me

The term "enamine" itself was coined by Professor G. Wittig as a nitrogen analog of an enol. masterorganicchemistry.com Early research by Stork and others demonstrated the utility of enamines in various reactions, including Michael additions, alkylations (particularly with allyl and benzyl (B1604629) halides), and acylations. masterorganicchemistry.com Over the years, the scope of enamine chemistry has expanded significantly, with applications in the total synthesis of natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com The development of asymmetric organocatalysis, which earned the 2021 Nobel Prize in Chemistry, has further highlighted the importance of enamine intermediates in creating chiral molecules. masterorganicchemistry.com

Research Directions and Scope for this compound

Current research in enamine chemistry continues to explore new catalysts, reaction conditions, and applications. A major focus is on the development of enantioselective reactions using chiral amines or catalysts to produce specific stereoisomers of a target molecule. masterorganicchemistry.comwikipedia.org This is particularly important in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry.

While specific research on this compound is limited in the provided results, the broader trends in enamine research suggest potential future directions. These could include:

Asymmetric Synthesis: Investigating the use of chiral catalysts or auxiliaries with this compound to achieve enantioselective transformations.

Novel Reaction Methodologies: Exploring new reaction partners and conditions to expand the synthetic utility of this specific enamine.

Applications in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the synthesis of complex target molecules with potential biological activity.

The development of new transition-metal catalyzed reactions for the synthesis and functionalization of aliphatic amines is also an active area of research, which could provide new methods for preparing and utilizing enamines like this compound. acs.org

Data Tables

Table 1: Properties of Related Enamine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
N,N-dimethylbut-1-en-1-amine nih.govC6H13N99.17Dimethylamino group, Butenyl chain
N,N-Dimethylpent-1-en-3-amine nih.govC7H15N113.20Dimethylamino group, Pentenyl chain with double bond at C1
N-Ethyl-N,2-dimethylpent-1-en-3-amine C9H19N141.25Ethyl and methyl groups on nitrogen, Branched pentenyl chain
N,N-Diethylcyclopent-1-en-1-amine nih.govC9H17N139.24Diethylamino group, Cyclopentenyl ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56672-26-5

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,N-diethylpent-1-en-1-amine

InChI

InChI=1S/C9H19N/c1-4-7-8-9-10(5-2)6-3/h8-9H,4-7H2,1-3H3

InChI Key

ALBRXPHYSYYIGX-UHFFFAOYSA-N

Canonical SMILES

CCCC=CN(CC)CC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N,n Diethylpent 1 En 1 Amine

Fundamental Reactivity Modes of Enamines

Enamines, such as N,N-Diethylpent-1-en-1-amine, are versatile intermediates in organic synthesis, exhibiting dual reactivity as both nucleophiles and electrophiles. wikipedia.org They are nitrogen analogs of enols and are typically formed from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.orgmakingmolecules.com This dual reactivity stems from the electronic interplay between the nitrogen lone pair and the carbon-carbon double bond.

The defining characteristic of enamines is their potent nucleophilicity at the α-carbon (the carbon atom adjacent to the double bond and the nitrogen atom). makingmolecules.commasterorganicchemistry.com This nucleophilic character arises from the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond. makingmolecules.commasterorganicchemistry.com This electron donation increases the electron density at the α-carbon, making it susceptible to attack by electrophiles. makingmolecules.commasterorganicchemistry.com Resonance structures illustrate this electron distribution, with a significant contributor placing a negative charge on the α-carbon and a positive charge on the nitrogen, forming an iminium ion. wikipedia.org

While the α-carbon is the primary site of nucleophilic attack, the nitrogen atom also retains some of its inherent nucleophilicity and basicity. wikipedia.org However, the delocalization of its lone pair into the double bond reduces its basicity compared to the corresponding secondary amine. masterorganicchemistry.com The reactivity of the nitrogen is generally less pronounced than that of the α-carbon in most reactions. makingmolecules.com

The nucleophilicity of enamines is influenced by several factors, including the nature of the parent ketone or aldehyde and the secondary amine used in its formation. wikipedia.org For instance, enamines derived from ketones are generally more reactive than those derived from aldehydes. wikipedia.org

While predominantly nucleophilic, the vinylic moiety of enamines can also exhibit electrophilic character under certain conditions. Protonation or reaction with other electrophiles at the α-carbon generates an iminium ion. chemistrysteps.com This iminium ion is a key intermediate in many enamine reactions and is highly electrophilic at the carbon atom double-bonded to the nitrogen. chemistrysteps.com This electrophilicity allows for the addition of nucleophiles, which is a crucial step in the hydrolysis of enamines back to their parent carbonyl compounds. chemistrysteps.com

The ability to act as both a nucleophile and, through its iminium ion intermediate, an electrophile, underscores the synthetic utility of this compound and other enamines.

Reactions at the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond in this compound makes it the primary site for a variety of chemical transformations.

Enamines readily undergo electrophilic addition reactions at the α-carbon of the double bond. A common example is halogenation. wikipedia.org The reaction of an enamine with a halogen, such as chlorine or bromine, results in the formation of an α-halo iminium salt. wikipedia.orgacs.org Subsequent hydrolysis of this intermediate yields an α-halo ketone or aldehyde. wikipedia.org This two-step process provides a valuable method for the selective halogenation of carbonyl compounds at the α-position.

Table 1: Examples of Electrophilic Addition to Enamines

Electrophile Intermediate Final Product (after hydrolysis)
Cl₂ α-chloro iminium salt α-chloro ketone/aldehyde
Br₂ α-bromo iminium salt α-bromo ketone/aldehyde

Hydrohalogenation can also occur, where the initial protonation of the enamine at the α-carbon forms an iminium ion, which can then be attacked by the halide ion.

The electron-rich double bond of enamines allows them to participate as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.org In these reactions, the enamine reacts with a conjugated diene to form a six-membered ring. The nitrogen atom of the enamine directs the regioselectivity of the cycloaddition. The resulting cycloadduct can then be hydrolyzed to a cyclohexanone (B45756) derivative. This methodology has been utilized in the synthesis of complex cyclic systems. acs.org Enamines can also participate in inverse-electron-demand Diels-Alder reactions where they act as the electron-rich component reacting with an electron-deficient diene. organic-chemistry.orgnih.gov

Enamines are excellent nucleophiles for Michael addition reactions, also known as conjugate additions. libretexts.orglibretexts.org In this reaction, the enamine adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.orglibretexts.org This forms a new carbon-carbon bond and generates a larger carbonyl compound after hydrolysis of the intermediate iminium salt. libretexts.org The Stork enamine alkylation is a well-known application of this reactivity, providing a powerful tool for the formation of 1,5-dicarbonyl compounds. libretexts.orgyale.edu

The general mechanism involves the nucleophilic attack of the enamine's α-carbon on the electrophilic β-carbon of the Michael acceptor. libretexts.org This is followed by protonation and subsequent hydrolysis to regenerate the carbonyl group. masterorganicchemistry.com

Table 2: Common Michael Acceptors for Enamine Conjugate Addition

Michael Acceptor Type Example
α,β-Unsaturated Ketone Methyl vinyl ketone
α,β-Unsaturated Aldehyde Acrolein
α,β-Unsaturated Ester Ethyl acrylate

Enamines are often preferred over enolates for Michael additions because they are neutral, easier to prepare, and can help to avoid side reactions. libretexts.org

Reactions Involving the Nitrogen Center

The nitrogen atom in this compound, while integral to the conjugated enamine system, retains a degree of reactivity characteristic of a tertiary amine. Its lone pair of electrons can participate in reactions, although its availability is modulated by resonance with the carbon-carbon double bond.

N-Alkylation and Acylation Reactions

While the α-carbon of an enamine is typically the most nucleophilic center, direct reactions at the nitrogen atom can also occur, leading to the formation of quaternary ammonium (B1175870) salts or enamides.

N-Alkylation: The reaction of an enamine with an alkyl halide can result in N-alkylation, forming an ammonium salt. This transformation competes with the more common C-alkylation pathway, known as the Stork enamine alkylation. wikipedia.org The N-alkylation process involves the direct attack of the nitrogen's lone pair on the electrophilic alkyl halide. This reaction is a fundamental process in organic synthesis for modifying amine structures. nih.gov The process often involves introducing alkyl groups to the nitrogen atom, which can significantly alter the molecule's properties. nih.gov General methods for N-alkylation of amines involve reacting alcohols with alkylamines or dialkylamines in the presence of hydrogen and a catalyst. google.com

N-Acylation: Similarly, N-acylation occurs when the enamine reacts with an acylating agent, such as an acyl chloride or anhydride. This reaction yields an enamide. N-acylation of amides can be efficiently achieved using an internal nucleophilic catalyst, such as a pyridine (B92270) ring, to produce imides in moderate to excellent yields. semanticscholar.org This process is a fundamental transformation in organic chemistry. semanticscholar.org The general procedure involves adding the acyl chloride dropwise to a mixture of the amide and a base in a solvent like dichloromethane (B109758) (CH₂Cl₂). semanticscholar.org

The table below summarizes these transformations for this compound.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-Alkylation Methyl Iodide (CH₃I)Quaternary Ammonium IodideAprotic solvent (e.g., THF, Et₂O)
N-Acylation Acetyl Chloride (CH₃COCl)EnamideAprotic solvent, often with a non-nucleophilic base (e.g., Triethylamine)

Protonation and Lewis Acid Coordination

The basicity of the enamine allows it to react with both Brønsted-Lowry and Lewis acids.

Protonation: Enamines can be protonated at either the nitrogen atom or the α-carbon. Protonation of the nitrogen atom is a straightforward acid-base reaction, forming an ammonium ion. However, protonating the α-carbon is often favored as it leads to the formation of a resonance-stabilized iminium ion. youtube.com This iminium ion is a key intermediate in many enamine reactions, such as hydrolysis back to the parent ketone or aldehyde. youtube.com

Lewis Acid Coordination: Lewis acids can coordinate with the lone pair of electrons on the nitrogen atom. This interaction forms a Lewis acid-base adduct. beilstein-journals.org Such coordination can significantly alter the electronic properties and reactivity of the enamine. rsc.org For example, coordination of a Lewis acid like triethylborane (B153662) (BEt₃) to a nitrogen atom in a molecule can accelerate subsequent reactions like reductive elimination from palladium complexes. nih.gov The formation of these adducts can be confirmed by spectroscopic methods, such as ¹¹B NMR, which shows characteristic shifts upon coordination. beilstein-journals.orgnih.gov This interaction is foundational in catalysis, where Lewis acids are used to activate or modify the behavior of substrates. beilstein-journals.org

Tautomerism and Isomerization Processes

This compound can undergo specific isomerization processes, although it is incapable of the most common form of enamine tautomerism.

Enamine-Imine Tautomeric Equilibria

Enamine-imine tautomerism is analogous to the well-known keto-enol tautomerism. wikipedia.orgthieme.de It involves the migration of a proton from the nitrogen atom to the α-carbon, with a concurrent shift of the π-bond from the C=C position to the C=N position. This process requires the presence of at least one hydrogen atom on the nitrogen. wikipedia.org

This compound is a tertiary enamine, meaning the nitrogen atom is bonded to two ethyl groups and has no attached hydrogen atoms. Consequently, it cannot undergo the classic enamine-imine tautomerism. The equilibrium between an imine and an enamine strongly favors the imine form where possible, due to the greater thermodynamic stability of the C=N double bond compared to the C=C double bond in the enamine. youtube.comreddit.com

While it cannot form a neutral imine tautomer, it exists in equilibrium with its corresponding iminium ion upon protonation at the α-carbon, as discussed in section 3.3.2.

Conformational and Configurational Isomerism (e.g., E/Z isomerism of the double bond)

Configurational Isomerism: Geometric isomerism around the carbon-carbon double bond is possible in this compound due to the restricted rotation around the π-bond. studymind.co.ukmasterorganicchemistry.com This gives rise to E/Z isomers. The designation of an isomer as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. chemguide.co.ukyoutube.com

For this compound, (CH₃CH₂)₂N-CH=CH-CH₂CH₂CH₃:

Carbon-1: Is attached to a diethylamino group (-N(Et)₂) and a hydrogen atom (-H). The nitrogen atom has a higher atomic number than hydrogen, so the -N(Et)₂ group has higher priority.

Carbon-2: Is attached to a propyl group (-CH₂CH₂CH₃) and a hydrogen atom (-H). The carbon atom of the propyl group has a higher atomic number than hydrogen, so the propyl group has higher priority.

The two possible isomers are:

(Z)-isomer: The two higher-priority groups (-N(Et)₂ and -CH₂CH₂CH₃) are on the same side ("Zusammen") of the double bond. chemguide.co.ukleah4sci.com

(E)-isomer: The two higher-priority groups are on opposite sides ("Entgegen") of the double bond. chemguide.co.ukleah4sci.com

IsomerPriority Group 1 (-N(Et)₂) PositionPriority Group 2 (-CH₂CH₂CH₃) Position
(Z)-N,N-Diethylpent-1-en-1-amine Same SideSame Side
(E)-N,N-Diethylpent-1-en-1-amine Opposite SideOpposite Side

Conformational Isomerism: In addition to the rigid E/Z isomerism, the molecule exhibits conformational isomerism due to rotation around its single bonds (C-C and C-N). Different spatial arrangements of the ethyl and propyl groups can exist, leading to various conformers. These conformers can interconvert rapidly at room temperature and are generally not separable.

Oxidative and Reductive Transformations of the Enamine Moiety

The electron-rich double bond of the enamine moiety is susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations: Enamines can be oxidized by a range of reagents. Common oxidants like peroxy acids can lead to the formation of α-hydroxy or α-oxo compounds after hydrolysis of an intermediate. Oxidative cleavage of the double bond can also be achieved using stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), similar to the oxidation of simple alkenes. This would break the molecule at the C=C bond, yielding smaller carbonyl and carboxylic acid fragments.

Reductive Transformations: The carbon-carbon double bond of the enamine can be reduced to a single bond. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (such as Palladium, Platinum, or Nickel), is a common method to achieve this transformation. The product of this reaction is the corresponding saturated tertiary amine, N,N-diethylpentan-1-amine. Other reducing agents capable of reducing electron-rich alkenes can also be employed.

The table below outlines potential oxidative and reductive pathways.

TransformationReagent(s)Resulting Functional Group (after workup)
Reduction H₂ / Pd, Pt, or NiSaturated Amine
Oxidation 1. O₃; 2. Zn/H₂O (Reductive workup)Aldehyd fragments
Oxidation KMnO₄ (hot, concentrated)Carboxylic acid/ketone fragments

Advanced Mechanistic Studies

Advanced mechanistic studies of this compound, a representative tertiary enamine, provide critical insights into its reactivity. While specific experimental kinetic data for this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed from the well-established principles of enamine chemistry, including studies on analogous structures. Mechanistic investigations typically focus on reactions such as hydrolysis and alkylation, which are characteristic of enamines.

Kinetic Investigations and Rate-Determining Steps

The kinetics of enamine reactions, particularly hydrolysis, are highly dependent on the pH of the reaction medium. The rate-determining step can shift as the acidity of the environment changes.

The acid-catalyzed hydrolysis of an enamine like this compound proceeds via a multi-step mechanism. In weakly acidic solutions (pH 1–6), the rate-limiting step is generally the formation of a carbinolamine intermediate through the uncatalyzed attack of water on the protonated iminium ion. masterorganicchemistry.com Conversely, in more strongly acidic conditions, the decomposition of this tetrahedral intermediate becomes the rate-determining step. masterorganicchemistry.com At neutral to basic pH, the initial protonation of the enamine at the α-carbon is often the slowest step. masterorganicchemistry.com

Table 1: pH-Dependent Rate-Determining Steps in Enamine Reactions

pH Range Reaction Predominant Rate-Determining Step
Strongly Acidic (<1) Hydrolysis Decomposition of the carbinolamine intermediate
Weakly Acidic (1-6) Hydrolysis Attack of water on the iminium ion
Neutral to Basic (>7) Hydrolysis Initial protonation of the α-carbon

This table is a generalized representation based on established principles of enamine kinetics.

Identification of Key Intermediates and Transition States

The reactions of this compound involve several key transient species that are crucial to understanding its reactivity.

Key Intermediates:

Iminium Ion: Protonation of the enamine at the β-carbon (the α-carbon of the original carbonyl compound) generates a resonance-stabilized iminium cation. This intermediate is a key electrophilic species in hydrolysis and alkylation reactions. chemistrysteps.commakingmolecules.com

Carbinolamine: In the hydrolysis pathway, the nucleophilic attack of water on the iminium ion leads to the formation of a tetrahedral carbinolamine intermediate. masterorganicchemistry.com This species is central to the interconversion between enamines and their corresponding carbonyl compounds and secondary amines.

Zwitterionic Intermediates: In some reactions, such as the initial C-C bond formation step of an aldol (B89426) reaction, a zwitterionic intermediate may be formed prior to proton transfer. acs.org

Transition States:

Computational studies on analogous enamine systems have provided valuable insights into the geometry and energetics of the transition states. For instance, in amine-catalyzed aldol reactions involving enamine intermediates, the transition states are often characterized by a half-chair conformation that facilitates both C-C bond formation and subsequent proton transfer. acs.orgnih.gov Hydrogen bonding within the transition state plays a significant role in stabilizing the structure and lowering the activation energy. nih.govresearchgate.net

For the alkylation of an enamine, the transition state involves the nucleophilic attack of the enamine's α-carbon on the alkylating agent, proceeding through an SN2-like mechanism. masterorganicchemistry.com The geometry of this transition state will influence the stereochemical outcome of the reaction, where applicable.

Table 2: Key Species in the Hydrolysis of this compound

Species Role Description
Iminium Cation Key Intermediate Formed by protonation of the enamine at the β-carbon. It is the primary electrophile that reacts with water.
Carbinolamine Key Intermediate A tetrahedral species formed from the attack of water on the iminium ion. It is a precursor to the final carbonyl compound.

This table provides a qualitative description of intermediates and transition states based on mechanistic studies of analogous enamines.

Spectroscopic and Structural Characterization of N,n Diethylpent 1 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR, ¹³C NMR, and two-dimensional NMR data for N,N-Diethylpent-1-en-1-amine are not available in the searched scientific literature.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Detailed experimental data on proton chemical shifts and coupling constants for this compound are not documented in available resources.

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

Information regarding the ¹³C NMR chemical shifts for the distinct carbon environments within this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

An experimental infrared spectrum for this compound, which would detail its characteristic vibrational frequencies, is not available in the public domain.

Analysis of Characteristic Vibrational Frequencies (e.g., C=C stretch, C-N stretch)

Without an experimental spectrum, a specific analysis of the C=C and C-N stretching frequencies for this compound cannot be conducted.

Mass Spectrometry (MS)

There is no mass spectrometry data, including fragmentation patterns, available for this compound in the reviewed scientific databases.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C9H19N. wikipedia.orgwebqc.org The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, and Nitrogen-14), can be compared with the experimentally determined mass to confirm the elemental composition with a high degree of confidence.

The calculated monoisotopic mass for this compound is 141.1517 u. wikipedia.org An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value, typically within a few parts per million (ppm), would serve as strong evidence for the molecular formula C9H19N. This level of accuracy helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions.

Parameter Value
Molecular FormulaC9H19N
Molar Mass141.25 g/mol
Theoretical Exact Mass141.1517 u

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, being a tertiary enamine, characteristic fragmentation pathways are expected. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 141 for this compound. jove.comopenstax.orgjove.com

The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.commiamioh.edu This process leads to the formation of a resonance-stabilized iminium cation. In the case of this compound, α-cleavage could result in the loss of an ethyl radical or a propyl radical from the pentenyl chain, leading to significant fragment ions. The loss of the largest alkyl group is typically favored. miamioh.edu

The mass spectra of enamines have been noted to provide structural information regarding branching on the carbon chain. rsc.org The double bond in the enamine structure also influences the fragmentation, potentially leading to rearrangements and other characteristic cleavage patterns.

Predicted Fragmentation of this compound:

m/z Proposed Fragment Fragmentation Pathway
141[C9H19N]+•Molecular Ion
126[M - CH3]+Loss of a methyl radical
112[M - C2H5]+α-cleavage, loss of an ethyl radical
98[M - C3H7]+Cleavage of the propyl group from the pentenyl chain
86[C5H12N]+Iminium ion from cleavage of the pentenyl chain
72[C4H10N]+Iminium ion from α-cleavage

Note: This table represents a theoretical fragmentation pattern. Actual experimental results may vary.

Other Advanced Spectroscopic Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization of this compound would also employ other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the different types of protons in the molecule. The vinyl proton on the double bond would likely appear in the downfield region typical for alkenes. The protons on the ethyl groups attached to the nitrogen would show a characteristic quartet and triplet pattern. The signals for the protons on the pentenyl chain would provide information about its structure.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. youtube.com The two carbons of the double bond would be expected in the alkene region of the spectrum. The carbons of the diethylamino group would also have characteristic chemical shifts. Carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field. openstax.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond and the C-N bonds. nih.govorgchemboulder.com

A key absorption would be the C=C stretching vibration, typically found in the 1650-1600 cm⁻¹ region. nih.gov

The C-N stretching vibration of aliphatic amines is usually observed in the 1250–1020 cm⁻¹ range. orgchemboulder.com

As a tertiary amine, there would be no N-H stretching vibrations, which are typically seen between 3300 and 3500 cm⁻¹ for primary and secondary amines. openstax.orgwpmucdn.com

Predicted Spectroscopic Data for this compound:

Spectroscopic Technique Expected Key Features
¹H NMR Signals for vinyl, ethyl, and pentenyl protons.
¹³C NMR Signals for alkene carbons and carbons of the diethylamino and pentenyl groups.
IR Spectroscopy C=C stretch (~1650-1600 cm⁻¹), C-N stretch (~1250–1020 cm⁻¹), Absence of N-H stretch.

Note: The chemical shifts and absorption frequencies are approximate and based on general spectroscopic principles and data for similar compounds.

Computational and Theoretical Investigations of N,n Diethylpent 1 En 1 Amine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of N,N-Diethylpent-1-en-1-amine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. arxiv.orgscispace.com DFT calculations are employed to find the lowest energy conformation of the molecule, a process known as geometry optimization. arxiv.org This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly used for these calculations on enamine systems. acs.orgnih.govresearchgate.net

The optimized geometry provides key structural parameters. For this compound, the planarity of the enamine moiety (N-C=C) is of particular interest, as the delocalization of the nitrogen lone pair into the π-system of the double bond influences its reactivity. masterorganicchemistry.com The degree of pyramidalization at the nitrogen atom and the specific bond lengths and angles are critical outputs of this analysis.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical, yet typical, data for the specified compound based on DFT calculations for analogous enamine structures.

ParameterBond/AnglePredicted Value
Bond Lengths
C=C1.35 Å
N-C(sp²)1.39 Å
N-C(ethyl)1.46 Å
Bond Angles
N-C=C125.5°
C-N-C(ethyl)118.0°
Dihedral Angle
C(ethyl)-N-C=C~10° - 20°

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO energies and distributions for predicting reactivity sites)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and spatial distribution of these orbitals in this compound are critical for predicting its behavior in chemical reactions.

For enamines, the HOMO is typically characterized by a significant contribution from the nitrogen lone pair, delocalized across the N-C=C system. The electron density of the HOMO is highest at the β-carbon of the enamine double bond, making this position the primary site for electrophilic attack. rsc.org The LUMO, conversely, is typically a π* antibonding orbital distributed over the C=C bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical, yet typical, FMO energy data based on DFT calculations for similar enamines.

Molecular OrbitalPredicted Energy (eV)Characteristics
HOMO-5.85π-type orbital, high density on β-carbon and nitrogen
LUMO+1.20π*-type orbital, localized on the C=C bond
HOMO-LUMO Gap7.05Indicates moderate reactivity

Computational Modeling of Reaction Mechanisms

Computational modeling can elucidate the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally.

For reactions involving this compound, such as alkylations or additions to carbonyl compounds, computational methods can locate the transition state (TS) structure—the highest energy point along the reaction coordinate. acs.orgnih.gov Locating the TS is crucial for understanding the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. researchgate.net DFT calculations have been successfully used to model the transition states of various enamine-mediated reactions, such as aldol (B89426) and Michael additions, often revealing concerted or stepwise pathways. researchgate.netresearchgate.net

Table 3: Hypothetical Activation Energies for the Reaction of this compound with an Electrophile (e.g., Methyl Iodide) This table presents illustrative energy data for a representative reaction.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsEnamine + Electrophile0.0
Transition State (TS)C-C bond formation+15.2
ProductIminium ion intermediate-5.5

Conformational Analysis and Energetic Profiles

Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. libretexts.orgwikipedia.org For this compound, rotation around the N-C(sp²) bond and the various single bonds in the ethyl and pentyl groups leads to multiple conformers. The relative stability of these conformers is governed by steric hindrance and electronic effects. westernsydney.edu.au For instance, the orientation of the nitrogen lone pair relative to the double bond (s-trans vs. s-cis) can significantly impact reactivity. nih.gov Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of specific dihedral angles, revealing the most stable conformers and the energy barriers for interconversion between them.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov These predicted shifts, when compared to experimental data, can confirm assignments and provide insight into the electronic environment of each nucleus. For this compound, key predicted shifts would include the vinyl proton on the α-carbon and the β-carbon itself, which are highly sensitive to the electronic effects of the diethylamino group.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. dtic.milresearchgate.net These calculations yield the frequencies and intensities of the fundamental vibrational modes. A key predicted frequency for this molecule would be the C=C stretching vibration, which is typically observed in the 1600-1650 cm⁻¹ region for enamines and is influenced by conjugation with the nitrogen lone pair.

Table 4: Predicted Spectroscopic Data for this compound This table presents hypothetical, yet typical, calculated spectroscopic values for the specified compound.

ParameterNucleus/BondPredicted Value
¹H NMR Shift
C=CH-N4.2 ppm
¹³C NMR Shift
C =CH-N140.5 ppm
C=C H-N95.0 ppm
IR Frequency
C=C Stretch1645 cm⁻¹

Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. mdpi.com These models are built on the principle that the structure of a molecule dictates its properties and, by extension, its reactivity. For a compound like this compound, QSAR studies could provide valuable insights into its reactivity profile, for instance, in reactions such as alkylation or hydrolysis, which are characteristic of enamines.

A hypothetical QSAR study on the chemical reactivity of this compound and related enamines would involve the following steps:

Data Set Compilation: A series of structurally related enamines with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be gathered.

Descriptor Calculation: A wide range of molecular descriptors for each enamine in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that links the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques.

For this compound, key descriptors expected to influence its reactivity would likely include the electron density on the β-carbon of the enamine double bond, the energy of the Highest Occupied Molecular Orbital (HOMO), and steric parameters related to the N,N-diethyl and pentenyl groups. A higher HOMO energy, for example, generally correlates with increased nucleophilicity and thus higher reactivity towards electrophiles. nih.gov

The following interactive table illustrates the types of descriptors that would be relevant in a QSAR study of enamine reactivity.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Reactivity of this compound
Electronic HOMO EnergyA higher energy level would suggest greater nucleophilicity of the β-carbon.
Atomic charge on β-carbonA more negative charge would indicate a more nucleophilic site.
Steric Molar RefractivityReflects the volume and polarizability of the molecule, influencing accessibility of the reactive site.
Sterimol ParametersQuantify the steric bulk of the substituents on the nitrogen and the double bond.
Topological Connectivity IndicesDescribe the branching of the molecule, which can indirectly affect reactivity.

By developing a predictive QSAR model, the reactivity of other, yet unsynthesized, enamines could be estimated, thereby guiding experimental work and accelerating the discovery of compounds with desired reactivity profiles.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and dynamics. nih.govnih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energetic barriers between them.

An MD simulation of this compound would typically involve:

System Setup: A model of the this compound molecule is created. The choice of a force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. The molecule would then be placed in a simulation box, often filled with a solvent like water to mimic experimental conditions.

Simulation Production: The simulation is run for a specified period, during which the positions and velocities of all atoms are calculated at discrete time steps by solving Newton's equations of motion. This generates a trajectory that describes the conformational changes of the molecule over time.

Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformational states, the pathways of conformational transitions, and to calculate various structural and energetic properties.

Key conformational features of this compound that could be investigated using MD simulations include:

Rotation around single bonds: The simulation would explore the rotation around the C-N bonds and the C-C single bonds within the pentenyl and ethyl groups. This would reveal the most stable rotamers.

Nitrogen inversion: The planarity and inversion barrier of the nitrogen atom could be assessed. The degree of p-π conjugation between the nitrogen lone pair and the C=C double bond influences this geometry. scripps.edu

The following interactive table summarizes the key dihedral angles that would be analyzed in an MD simulation of this compound to characterize its conformational space.

Dihedral AngleDescriptionExpected Conformational Features
C=C-N-CDefines the orientation of the diethylamino group relative to the double bond.Determines the extent of p-π conjugation and steric hindrance around the nitrogen.
C-N-C-CDescribes the rotation of the ethyl groups.Multiple staggered conformations (gauche and anti) would be expected.
C-C-C-C (in pentenyl)Characterizes the conformation of the pentenyl chain.Different arrangements of the alkyl chain would be sampled.

By providing a detailed, atomistic view of the conformational dynamics, MD simulations can complement experimental studies and provide a deeper understanding of the structure-property relationships of this compound.

Applications of N,n Diethylpent 1 En 1 Amine in Organic Synthesis

Enamine as a Versatile Intermediate in Carbon-Carbon Bond Formation

Enamines, such as N,N-Diethylpent-1-en-1-amine, are highly effective intermediates for the formation of carbon-carbon bonds at the α-position of aldehydes and ketones. vanderbilt.edu They function as synthetic equivalents of enolates but are formed under milder, neutral conditions, thus avoiding issues associated with strong bases, such as self-condensation of the parent carbonyl compound. The general mechanism involves the reaction of the nucleophilic enamine with an electrophile, forming an iminium ion intermediate, which is then hydrolyzed to regenerate the carbonyl group in the now-functionalized product. libretexts.org

The alkylation of carbonyl compounds via their enamine derivatives, known as the Stork enamine alkylation, is a fundamental transformation in organic synthesis. For this compound, this process involves its reaction with an electrophilic alkyl halide. The nucleophilic β-carbon of the enamine attacks the alkyl halide, displacing the halide and forming a C-C bond. This results in an intermediate iminium salt. Subsequent hydrolysis of this salt cleaves the C=N bond and restores the carbonyl group, yielding an α-alkylated pentanal. This method provides a reliable alternative to the direct alkylation of metal enolates. vanderbilt.eduyoutube.com

Table 1: Examples of Alkylation Reactions This interactive table showcases various alkylating agents used in reaction with this compound and the corresponding α-alkylated pentanal products.

Alkylating Agent Product Name
Methyl Iodide 2-Methylpentanal
Allyl Bromide 2-(Prop-2-en-1-yl)pentanal

Similar to alkylation, this compound can undergo acylation when treated with acyl halides or anhydrides. This reaction provides a direct route to 1,3-dicarbonyl compounds. The enamine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an acylated iminium ion intermediate. Upon aqueous workup, this intermediate is hydrolyzed to afford the corresponding β-keto aldehyde. While N-acylation can sometimes be a competing pathway, C-acylation is generally favored and leads to the desired dicarbonyl product. semanticscholar.orgrug.nl

Table 2: Examples of Acylation Reactions This interactive table displays different acylating agents and the resulting 1,3-dicarbonyl products from the reaction with this compound.

Acylating Agent Product Name
Acetyl Chloride 3-Oxoheptanal
Benzoyl Chloride 3-Oxo-3-phenylheptanal

Synthesis of Complex Heterocyclic Systems

The nucleophilic character of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its ability to participate in conjugate additions and subsequent cyclization reactions opens pathways to complex ring systems containing nitrogen and other heteroatoms. clockss.org

Imidazole rings are prevalent in many biologically active molecules and pharmaceuticals. pharmacyjournal.netnih.gov Enamines can serve as precursors for imidazole synthesis. isca.meuobasrah.edu.iq For instance, the reaction of an enamine like this compound with specific reagents can construct the imidazole core. A representative method involves the reaction with reagents that can provide the remaining C-N-C fragment of the ring. Although various synthetic routes exist, the use of enamines provides a versatile entry into substituted imidazole derivatives under relatively mild conditions. researchgate.net

This compound is an excellent nucleophile for Michael-type conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.netnih.govnsf.gov This reaction forms a new carbon-carbon bond and generates a larger intermediate that retains both the iminium ion functionality and a carbonyl group. This intermediate is perfectly poised for a subsequent intramolecular cyclization. For example, reaction with an α,β-unsaturated ketone followed by hydrolysis and an intramolecular aldol-type condensation can lead to the formation of substituted hydropyridones or other nitrogen-containing heterocycles. iau.ir This tandem Michael addition-cyclization sequence is a powerful strategy for building complex polycyclic structures in a single pot. mdpi.com

Table 3: Examples of Heterocycle Formation via Michael Addition This interactive table illustrates the reaction of this compound with various Michael acceptors to form precursors for nitrogen-containing heterocycles.

Michael Acceptor Intermediate Product (after Michael Addition)
Methyl vinyl ketone 4-(1-(Diethylamino)pent-1-en-2-yl)butan-2-one
Acrylonitrile 4-(Diethylamino)hept-4-enenitrile

Role in Stereoselective Organic Transformations

While this compound itself is achiral, the principles of enamine chemistry are central to many modern stereoselective transformations. Asymmetric alkylations and other functionalizations can be achieved by using a chiral auxiliary. This is typically accomplished by forming the enamine from a prochiral carbonyl compound (like pentanal) and a chiral secondary amine instead of diethylamine (B46881). The resulting chiral enamine exists in a sterically defined environment. When this chiral enamine reacts with an electrophile, the auxiliary directs the attack to one of the two faces of the enamine, leading to a preponderance of one enantiomer of the product after hydrolysis. This approach has become a powerful tool for the synthesis of enantiomerically enriched compounds. researchgate.net

No Publicly Available Research Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound This compound . The search for its applications in organic synthesis, including its contribution to new synthetic methodologies and its potential use as a monomer in polymer chemistry, did not yield any relevant results.

The initial investigation sought to detail the role of this compound as a reagent or building block in the development of novel chemical transformations. This would have included an analysis of its reactivity, reaction mechanisms, and the types of molecular frameworks it could help construct. Specifically, the intention was to explore its utility in creating complex molecules and to highlight any unique chemical properties that would make it a valuable tool for synthetic chemists.

Furthermore, the planned exploration into its use in polymer chemistry aimed to identify whether this compound could serve as a monomeric unit. This would have involved investigating potential polymerization reactions, the properties of the resulting polymers, and their possible applications in materials science.

Unfortunately, the absence of any published research, patents, or database entries for this compound prevents a scientifically accurate and informative discussion on these topics. The search results did identify related compounds, such as enamines and other substituted amines, which are known to have diverse applications in organic chemistry. However, per the specific constraints of this request, a discussion of these analogous compounds falls outside the required scope.

Therefore, it is not possible to provide an article on the applications of this compound in organic synthesis or polymer chemistry at this time. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or that research involving it has not been made publicly available.

Q & A

Q. What are the common synthetic routes for N,N-Diethylpent-1-en-1-amine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis of tertiary enamines like this compound typically involves alkylation of primary/secondary amines or transition-metal-catalyzed coupling. Key methods include:
  • Reductive Amination : Using aldehydes/ketones with amines in the presence of reducing agents (e.g., NaBH4_4) under acidic conditions. Solvents like DMF or toluene are often employed .
  • Nickel-Catalyzed Coupling : Aryl chlorides or amines can undergo cross-coupling with tertiary amines using bis(1,5-cyclooctadiene)nickel catalysts. Ligand design (e.g., bulky N-heterocyclic carbenes) is critical for suppressing side reactions .
  • N-Methylation with CO2_2 : Mn-catalyzed N-methylation using CO2_2 as a C1 source under H2_2, applicable for secondary amines. Reaction conditions (100°C, 15 h) and solvent choice (DMSO) affect yields .
    Factors Influencing Efficiency :
  • Solvent polarity (DMF enhances nucleophilicity).
  • Catalyst loading (1–5 mol% for nickel systems).
  • Temperature (35–110°C depending on substrate stability) .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing structural features like the enamine moiety?

  • Methodological Answer :
  • 1^1H NMR : The enamine C=C bond induces deshielding of adjacent protons. Integration of signals near δ 5.5–6.5 ppm (vinyl protons) and δ 3.0–3.5 ppm (N-CH2_2 groups) confirms substitution patterns. Deuterated chloroform (CDCl3_3) is preferred for solubility .
  • IR Spectroscopy : Stretching vibrations at ~1640 cm1^{-1} (C=C) and ~1200 cm1^{-1} (C-N) are diagnostic. Baseline correction and dry KBr pellets minimize moisture interference .
  • Quantitative Analysis : Use internal standards (e.g., TMS for NMR) and calibration curves for purity assessment .

Advanced Research Questions

Q. What strategies address discrepancies in reported catalytic efficiencies for nickel-mediated coupling reactions involving tertiary enamines?

  • Methodological Answer : Discrepancies often arise from ligand steric effects, solvent purity, or trace oxygen/water. Solutions include:
  • Ligand Screening : Bulky ligands (e.g., 7H-Acenaphth[1,2-d]imidazolium salts) improve nickel catalyst stability and selectivity .
  • Reaction Monitoring : In situ techniques like FT-IR or GC-MS track intermediate formation (e.g., β-hydride elimination byproducts) .
  • Controlled Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen, which deactivates nickel catalysts .
    Data Table : Reported Yields Under Varied Conditions
Catalyst SystemLigandSolventYield (%)Reference
Ni(COD)2_2NHCToluene78
NiCl2_2PPh3_3DMF45

Q. How can matrix effects in GC-MS analysis of tertiary amines be mitigated to improve quantification accuracy?

  • Methodological Answer : Matrix effects (e.g., co-eluting impurities) are common in amine analysis. Mitigation strategies:
  • Sample Pre-Treatment :
  • Liquid-liquid extraction with dichloromethane (DCM) followed by water washing removes polar interferents .
  • Use scavengers (e.g., 4-methylbenzene-1,2-diamine) to consume residual nitrosating agents .
  • Derivatization : Convert amines to less polar derivatives (e.g., trifluoroacetylated amines) using N-methyl-N-(trimethylsilyl)trifluoroacetamide, enhancing GC separation .
  • Internal Standards : Deuterated analogs (e.g., D6_6-N,N-Diethylpent-1-en-1-amine) correct for ion suppression .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all manipulations to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid latex gloves due to permeability .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Contradictions and Validation

Q. How should researchers validate synthetic routes when conflicting literature reports exist on enamine stability?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC. Compare degradation profiles across synthetic batches .
  • Cross-Validation : Reproduce reported methods with controlled variables (e.g., reagent purity, solvent grade). Discrepancies often traceable to trace metal contamination in catalysts .
  • Computational Modeling : DFT calculations predict thermodynamic stability of enamine vs. imine tautomers, guiding experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.